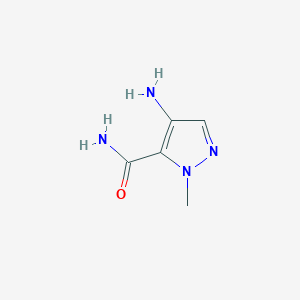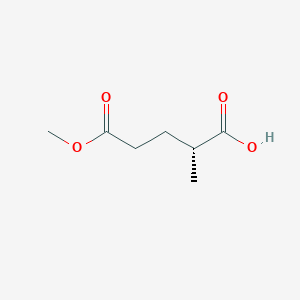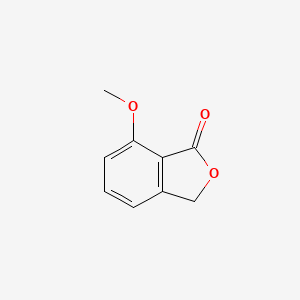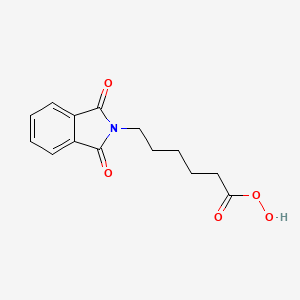
Benzophénone-4-isothiocyanate
Vue d'ensemble
Description
Benzophenone-4-isothiocyanate is a chemical compound with the molecular formula C₁₄H₉NOS and a molecular weight of 239.29 g/mol . It is a benzophenone-based photoreactive reagent, widely used in the synthesis of photoreactive peptides and oligonucleotides . The compound is known for its ability to form covalent bonds upon exposure to ultraviolet light, making it a valuable tool in various scientific applications .
Applications De Recherche Scientifique
Benzophenone-4-isothiocyanate has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a photoreactive reagent for synthesizing photoreactive peptides and oligonucleotides .
-
Biology: : The compound is employed in the study of protein-protein interactions and the mapping of protein binding sites through crosslinking experiments .
-
Medicine: : Benzophenone-4-isothiocyanate is used in the development of diagnostic assays and therapeutic agents .
-
Industry: : It is utilized in the manufacturing of photoreactive materials and coatings .
Mécanisme D'action
Target of Action
Benzophenone-4-isothiocyanate, a derivative of benzophenone, exhibits strong antitumor activity . The primary targets of this compound are key genes involved in tumor pathways, including AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell survival, apoptosis, and signal transduction, making them potential targets for antitumor therapy .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function and potentially inhibiting tumor growth
Biochemical Pathways
Benzophenone-4-isothiocyanate affects multiple tumor pathways . The compound’s interaction with its target genes can influence these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis . The exact biochemical pathways affected by Benzophenone-4-isothiocyanate and their downstream effects are subjects of ongoing research.
Result of Action
Benzophenone-4-isothiocyanate exhibits strong inhibitory activity against various cancer cells, including HL-60, A-549, SMMC-7721, and SW480 cells . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to the inhibition of tumor growth .
Méthodes De Préparation
The synthesis of Benzophenone-4-isothiocyanate typically involves the following methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting benzophenone is then reacted with thiophosgene (CSCl₂) to introduce the isothiocyanate group .
-
Pd-Catalyzed Cross-Coupling: : This method involves the cross-coupling of a substituted phenyl boronic acid with an anhydride in the presence of a palladium catalyst. This reaction forms the benzophenone structure, which is then converted to Benzophenone-4-isothiocyanate by reacting with thiophosgene .
-
Grignard Reaction: : The phenylmagnesium bromide (Grignard reagent) reacts with benzaldehyde to form a secondary alcohol, which is subsequently oxidized to benzophenone. The benzophenone is then treated with thiophosgene to yield Benzophenone-4-isothiocyanate .
Analyse Des Réactions Chimiques
Benzophenone-4-isothiocyanate undergoes various chemical reactions, including:
-
Photoreactive Reactions: : Upon exposure to ultraviolet light, Benzophenone-4-isothiocyanate forms covalent bonds with nearby molecules, making it useful in crosslinking applications .
-
Substitution Reactions: : The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives .
-
Oxidation and Reduction Reactions: : Benzophenone-4-isothiocyanate can participate in oxidation and reduction reactions, although these are less common compared to its photoreactive and substitution reactions .
Common reagents used in these reactions include thiophosgene, amines, and various catalysts such as palladium and aluminum chloride . The major products formed from these reactions include photoreactive peptides, oligonucleotides, and thiourea derivatives .
Comparaison Avec Des Composés Similaires
Benzophenone-4-isothiocyanate can be compared to other similar compounds such as:
-
Benzophenone: : While Benzophenone is primarily used as a photoinitiator in UV-curable coatings, Benzophenone-4-isothiocyanate has additional functionality due to the isothiocyanate group, allowing for nucleophilic substitution reactions .
-
Phenyl Isothiocyanate: : Both compounds contain the isothiocyanate group, but Benzophenone-4-isothiocyanate has the added photoreactive benzophenone moiety, making it more versatile in crosslinking applications .
-
Fluorescein Isothiocyanate: : This compound is widely used in biological assays for labeling proteins and nucleic acids. Benzophenone-4-isothiocyanate, on the other hand, is more commonly used in photoreactive applications .
Propriétés
IUPAC Name |
(4-isothiocyanatophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYGGOEIOBUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465842 | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-59-6 | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzophenone-4-isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















